Cas no 1414661-83-8 (2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole)
![2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole structure](https://ja.kuujia.com/scimg/cas/1414661-83-8x500.png)
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole 化学的及び物理的性質
名前と識別子
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- 2-[3-(2-BenziMidazolyl)phenyl]-5-Methyl-4-phenylthiazole, 97%
- 2-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole
- 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole
- 1H-Benzimidazole, 2-[3-(5-methyl-4-phenyl-2-thiazolyl)phenyl]-
- 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole
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- MDL: MFCD22666467
- インチ: 1S/C23H17N3S/c1-15-21(16-8-3-2-4-9-16)26-23(27-15)18-11-7-10-17(14-18)22-24-19-12-5-6-13-20(19)25-22/h2-14H,1H3,(H,24,25)
- InChIKey: XGOPGTVJHYKAOQ-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC(C3=NC(C4=CC=CC=C4)=C(C)S3)=C2)NC2=CC=CC=C2N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246160-100mg |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 100mg |
$180 | 2024-06-05 | |
eNovation Chemicals LLC | Y1246160-1g |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 1g |
$445 | 2024-06-05 | |
Chemenu | CM503030-1g |
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 1g |
$164 | 2023-02-02 | |
A2B Chem LLC | AX88754-1g |
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 1g |
$225.00 | 2024-04-20 | |
A2B Chem LLC | AX88754-5g |
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 5g |
$995.00 | 2024-04-20 | |
Ambeed | A567786-1g |
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 1g |
$166.0 | 2024-04-24 | |
eNovation Chemicals LLC | Y1246160-5g |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 5g |
$1770 | 2025-02-21 | |
eNovation Chemicals LLC | Y1246160-100mg |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 100mg |
$185 | 2025-02-21 | |
eNovation Chemicals LLC | Y1246160-5g |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 97% | 5g |
$1675 | 2024-06-05 | |
Fluorochem | 098092-5g |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole |
1414661-83-8 | 5g |
£765.00 | 2023-04-15 |
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazoleに関する追加情報
Comprehensive Analysis of 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole (CAS No. 1414661-83-8)
The compound 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole (CAS No. 1414661-83-8) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. This benzimidazole-thiazole hybrid structure exhibits unique photophysical and electronic properties, making it a promising candidate for applications ranging from organic light-emitting diodes (OLEDs) to biomedical imaging probes. Its molecular architecture combines the planar benzimidazole moiety with the electron-rich thiazole ring, creating a conjugated system that demonstrates exceptional fluorescence quantum yields.
Recent studies highlight the compound's potential in advanced material applications, particularly in the development of next-generation optoelectronic devices. Researchers are particularly interested in its thermal stability and charge transport properties, which outperform many conventional fluorescent materials. The methyl-phenyl substitution pattern on the thiazole ring enhances its solubility in organic solvents while maintaining robust solid-state emission characteristics - a rare combination that addresses a critical challenge in organic semiconductor development.
From a synthetic chemistry perspective, the preparation of 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole involves sophisticated cross-coupling methodologies and heterocycle formation strategies. The CAS 1414661-83-8 compound typically requires multi-step synthesis with careful control of reaction conditions to achieve high purity. Analytical characterization reveals distinctive 1H NMR peaks between 7.2-8.5 ppm for aromatic protons and a characteristic singlet near 2.4 ppm for the methyl group, serving as important quality control markers.
The structure-activity relationship studies of this compound have uncovered fascinating insights into its intermolecular interactions. The benzimidazole nitrogen atoms participate in hydrogen bonding networks, while the thiazole sulfur contributes to charge delocalization. These features explain its exceptional performance in thin-film device applications, where molecular packing significantly influences device efficiency. Recent computational modeling suggests the compound's HOMO-LUMO gap of approximately 3.1 eV makes it particularly suitable for blue-emitting materials in display technologies.
In biological contexts, preliminary investigations indicate that 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole derivatives show interesting interactions with biomolecular targets, though extensive pharmacological profiling remains ongoing. The compound's fluorescence properties at physiological pH and its cell membrane permeability have sparked interest in developing novel bioimaging agents. Researchers are particularly intrigued by its pH-dependent emission shifts, which could enable ratiometric sensing applications in live cells.
From a commercial perspective, the CAS 1414661-83-8 material represents an important building block in high-value chemical synthesis. Its growing importance is reflected in patent filings related to electronic materials and specialty chemicals. The compound's intellectual property landscape shows concentrated activity in Asia and North America, with particular emphasis on applications in flexible electronics and energy-efficient lighting solutions.
Environmental and safety assessments of 2-[3-(2-Benzimidazolyl)phenyl)]-5-methyl-4-phenylthiazole indicate favorable profiles for research and industrial use. The compound demonstrates low acute toxicity in standard assays and shows minimal environmental persistence, addressing growing concerns about green chemistry in material development. These characteristics position it as an attractive alternative to more problematic aromatic heterocycles currently used in various applications.
Future research directions for this compound class focus on structural modifications to fine-tune emission wavelengths and charge mobility characteristics. The scientific community anticipates breakthroughs in molecular engineering approaches that could yield derivatives with customized properties for specific optoelectronic applications. With the rapid advancement of organic electronics and biophotonics, CAS 1414661-83-8 and its analogs are poised to play increasingly important roles in cutting-edge technologies.
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